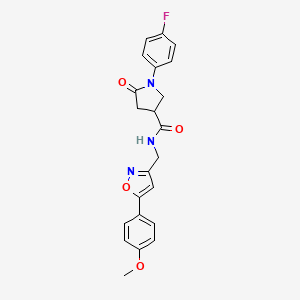
1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Similarly, the synthesis of 3-carboxyisoxazole derivatives involves cycloaddition followed by hydrolysis . These methods suggest that the synthesis of the compound would also involve careful planning of multi-step reactions to ensure the correct assembly of the isoxazole, pyrrolidine, and phenyl components.
Molecular Structure Analysis
X-ray diffraction analysis data has been used to unambiguously assign the structure of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . Additionally, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for the compound . However, the chemical reactions of similar compounds involve the formation of derivatives through substitution reactions and the potential for forming hydrogen bonds in the solid state, as seen in the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . These reactions and interactions are important for the stability and biological activity of the compound.
Physical and Chemical Properties Analysis
The antioxidant activity of related compounds has been screened, with some derivatives showing significant activity . The physical properties, such as solubility and crystallinity, can be inferred from the solvated crystal structure studies . The presence of various substituents like chloro, hydroxyl, and methoxy groups can significantly influence these properties, suggesting that the compound may also exhibit unique physical and chemical characteristics relevant to its biological activity.
Scientific Research Applications
Pharmacological Inhibition and Therapeutic Potential
Compounds with complex molecular structures, including those with fluorophenyl, methoxyphenyl, isoxazol, and pyrrolidine groups, often serve as potent and selective inhibitors for various kinases and receptors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in specific carcinoma models following oral administration, highlighting their potential in cancer therapy due to excellent in vivo efficacy and favorable pharmacokinetic profiles (G. M. Schroeder et al., 2009).
Neuropharmacology and Behavioral Studies
In neuropharmacological research, compounds with structural similarities have been explored for their effects on feeding, arousal, stress, and drug abuse. For instance, the role of Orexin-1 Receptor mechanisms in compulsive food consumption was studied, suggesting that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).
Imaging and Diagnostic Applications
Compounds incorporating fluorophenyl and methoxyphenyl groups have also been investigated for their use in medical imaging, particularly positron emission tomography (PET). These studies aim to develop tracers for visualizing specific receptors or pathological conditions in the brain, offering insights into the development of diagnostic tools and the exploration of disease mechanisms (Shintaro Tobiishi et al., 2007).
Antimicrobial and Antitubercular Activity
Research on isoxazole clubbed with oxadiazole derivatives has demonstrated significant antimicrobial and antitubercular activities, suggesting potential applications in developing new antibacterial agents. These compounds have shown good activity against various bacteria and Mycobacterium tuberculosis, supported by molecular docking studies to understand the mode of inhibition (Ramesh M. Shingare et al., 2018).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-29-19-8-2-14(3-9-19)20-11-17(25-30-20)12-24-22(28)15-10-21(27)26(13-15)18-6-4-16(23)5-7-18/h2-9,11,15H,10,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKIXLINJFZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)
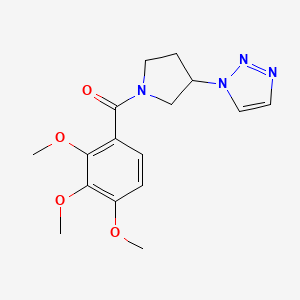

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
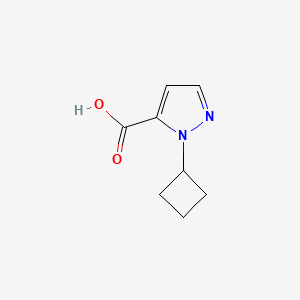
![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
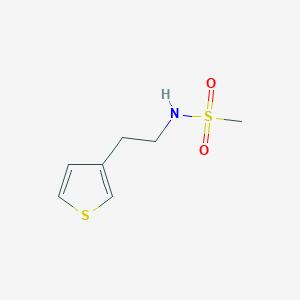
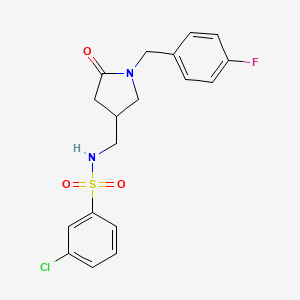

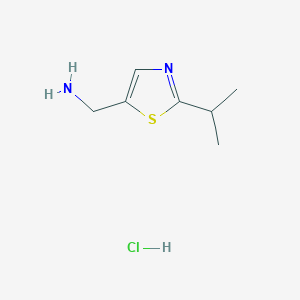
![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
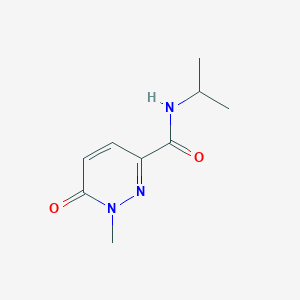
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)
